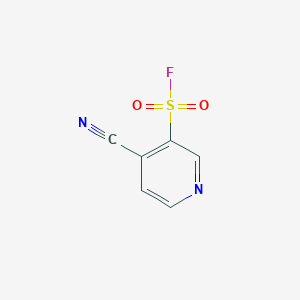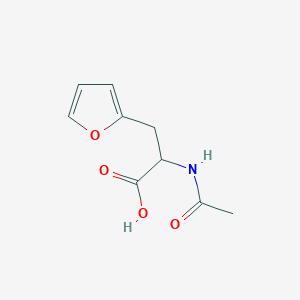
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a difluoroethoxy group and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide typically involves the reaction of naphthalene derivatives with difluoroethanol and sulfonamide precursors. One common method includes the use of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride as an intermediate . This intermediate can be prepared by reacting naphthalene-1-sulfonyl chloride with difluoroethanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, reduced sulfonamide derivatives, and various substituted naphthalene compounds.
科学的研究の応用
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The difluoroethoxy group may enhance the compound’s stability and reactivity, contributing to its overall effects .
類似化合物との比較
Similar Compounds
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide.
Naphthalene-1-sulfonamide: A simpler analog without the difluoroethoxy group.
Difluoroethoxybenzene derivatives: Compounds with similar difluoroethoxy substitution but different core structures.
Uniqueness
This compound stands out due to the combination of its naphthalene core, difluoroethoxy group, and sulfonamide functionality. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications .
特性
分子式 |
C12H11F2NO3S |
|---|---|
分子量 |
287.28 g/mol |
IUPAC名 |
4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H11F2NO3S/c13-12(14)7-18-10-5-6-11(19(15,16)17)9-4-2-1-3-8(9)10/h1-6,12H,7H2,(H2,15,16,17) |
InChIキー |
FABIPIDDQIBYHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)OCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
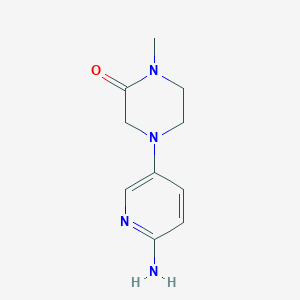



![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)

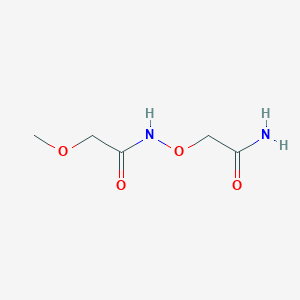
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
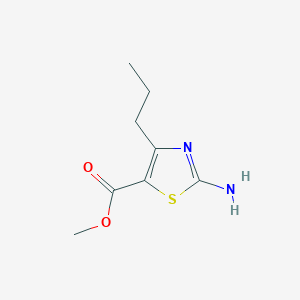
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
